molecular formula C18H19Br2N B175639 3,6-dibromo-9-hexyl-9H-carbazole CAS No. 150623-72-6

3,6-dibromo-9-hexyl-9H-carbazole

Cat. No.: B175639
CAS No.: 150623-72-6
M. Wt: 409.2 g/mol
InChI Key: POMJRCRJZRALHK-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-hexyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and electronic properties. The addition of bromine atoms at the 3 and 6 positions, along with a hexyl group at the 9 position, enhances its reactivity and solubility, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-9-hexyl-9H-carbazole can be synthesized starting from 3,6-dibromocarbazole. The synthesis involves a standard alkylation reaction using 1-bromohexane as the alkylation reagent and sodium hydroxide as the base . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3,6-dibromo-9-hexyl-9H-carbazole involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the electron-donating hexyl group. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and structures . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Biological Activity

3,6-Dibromo-9-hexyl-9H-carbazole is a compound of significant interest in the fields of medicinal chemistry and material science. Its unique structure, characterized by the presence of bromine atoms and a hexyl side chain, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19Br2N
  • Molecular Weight : 409.17 g/mol
  • CAS Number : 150623-72-6

The synthesis of this compound typically involves bromination processes using agents like N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromine substituents enhance its binding affinity to enzymes and receptors, facilitating its potential therapeutic effects. The compound has been investigated for:

  • Anticancer Activity : Preliminary studies suggest that carbazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

A study conducted on the cytotoxic effects of carbazole derivatives, including this compound, demonstrated its ability to inhibit cell growth in several cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)10.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)12.3Inhibition of estrogen receptor signaling
A549 (Lung Cancer)8.7Cell cycle arrest at G2/M phase

These findings indicate that this compound may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results are presented in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

These results highlight the compound's potential as an antimicrobial agent with both bactericidal and fungicidal properties.

Case Studies

  • Case Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry explored the effects of various carbazole derivatives on tumor growth in xenograft models. The study found that this compound significantly reduced tumor size compared to controls, demonstrating its potential as an effective anticancer agent.
  • Evaluation of Antimicrobial Properties : In a clinical setting, a derivative containing the dibromo group was tested against multidrug-resistant strains of bacteria. The results showed a marked reduction in bacterial load in treated subjects compared to untreated controls, suggesting its utility in treating resistant infections .

Properties

IUPAC Name

3,6-dibromo-9-hexylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMJRCRJZRALHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479187
Record name 9H-Carbazole, 3,6-dibromo-9-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150623-72-6
Record name 9H-Carbazole, 3,6-dibromo-9-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-hexyl-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,6-dibromo-9-hexyl-9H-carbazole
3,6-dibromo-9-hexyl-9H-carbazole
3,6-dibromo-9-hexyl-9H-carbazole
3,6-dibromo-9-hexyl-9H-carbazole
3,6-dibromo-9-hexyl-9H-carbazole
3,6-dibromo-9-hexyl-9H-carbazole
Customer
Q & A

Q1: What is the structural significance of 3,6-dibromo-9-hexyl-9H-carbazole and how does it relate to its potential applications?

A1: this compound is characterized by a planar carbazole ring system with a n-hexyl chain in a fully extended conformation []. This structure makes it a suitable building block for larger molecules. For instance, it can be used as a monomer in the synthesis of polymers with potential applications in organic electronics. [] describes its use in synthesizing 3,6-carbazole-alt-tetraphenylsilane copolymers, demonstrating its utility in creating materials for blue electroluminescence.

Q2: How does the incorporation of this compound into polymers affect their electroluminescent properties?

A2: When this compound is used to create copolymers with integrated iridium complexes, efficient energy transfer from the polymer backbone to the iridium complex is observed []. This energy transfer results in the polymer films predominantly emitting blue light from the iridium complex, making them suitable for blue electroluminescent devices. Additionally, incorporating this monomer helps suppress phase separation in the polymers, leading to more homogenous films and improved performance in electroluminescent devices.

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